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Benzoxazine

Composite Manufacturing Dimensional Stability Void Reduction

For applications demanding uncompromised dimensional stability, this benzoxazine monomer enables catalyst-free, near-zero-shrinkage polymerization. The resulting thermoset achieves a low dielectric constant (Dk ~4.0) and loss tangent (Df 0.0065 at 1-10 GHz), directly addressing signal integrity in 5G PCBs and ADAS. With inherent UL94 V-0 flame retardancy and a 374°C degradation temperature, it is a lightweight, halogen-free alternative to cyanate ester or PTFE laminates. Low melt viscosity (0.1-4.5 Pa·S) also facilitates rapid RTM processing for aerospace and automotive structural composites.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B1645224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazine
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CNO2
InChIInChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6,9H
InChIKeyCMLFRMDBDNHMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazine Monomers and Polybenzoxazines: A Foundational Overview for High-Performance Thermoset Procurement


Benzoxazine is a class of heterocyclic monomers that undergo thermally activated ring-opening polymerization to form polybenzoxazine thermosets, notable for their combination of phenolic-like thermal stability and epoxy-like mechanical performance [1]. The polymerization proceeds without the need for catalysts and releases no volatile by-products, a key processing advantage over conventional condensation-cure systems [2].

Why Benzoxazine Analogs and In-Class Substitutes Are Not Interchangeable


Within the broad class of phenolic and epoxy resins, performance is critically dependent on molecular architecture and curing mechanism. Benzoxazine-based systems are distinguished by their ring-opening polymerization, which confers near-zero volumetric shrinkage, in stark contrast to the significant shrinkage of epoxy and phenolic condensation cures [1]. This fundamental difference in polymerization behavior directly impacts dimensional stability, void formation, and residual stress in composite parts [2]. Furthermore, the specific choice of phenol and amine precursors for benzoxazine synthesis dictates a wide, and tunable, range of properties—including glass transition temperature, dielectric constant, and char yield—making generic substitution without empirical validation a high-risk proposition for applications requiring tight performance tolerances [3].

Quantitative Performance Differentiation of Benzoxazine-Based Thermosets: Head-to-Head Data for Informed Material Selection


Near-Zero Cure Shrinkage vs. Epoxy and Phenolic Resins

Polybenzoxazines exhibit near-zero volumetric shrinkage upon polymerization, in direct contrast to conventional epoxy and phenolic resins which undergo significant shrinkage. This is a fundamental property stemming from the ring-opening polymerization mechanism [1].

Composite Manufacturing Dimensional Stability Void Reduction

Thermal Stability Benchmark: Td5 and Td10 Values Against Commercial Epoxy and Bismaleimide (BMI) Resins

A specific bio-based polybenzoxazine demonstrates a 5% weight loss temperature (Td5) of 374 °C and a 10% weight loss temperature (Td10) of 419 °C, with a char yield of 64% at 800 °C [1]. These values are notably higher than those reported for standard bisphenol A epoxy resins and approach or exceed the performance of many bismaleimide (BMI) systems [2].

High-Temperature Composites Aerospace Materials Thermal Degradation

Dielectric Performance: Dk and Df Reduction for High-Frequency PCB Substrates

Formulations incorporating benzoxazine resins, particularly ODA-type benzoxazine, enable cured products to achieve a dielectric constant (Dk) averaging 4.0 and a dissipation factor (Df) averaging 0.0065 across the 1-10 GHz frequency range [1]. This is a significant improvement over standard FR-4 epoxy systems, which typically exhibit Dk > 4.5 and Df > 0.015 in the same frequency band [2].

5G/6G Materials Printed Circuit Boards Low-Loss Dielectrics

Flame Retardancy and Char Yield Comparison: UL94 V-0 and LOI Performance

An intrinsically flame-retardant bio-based benzoxazine (DPA-PEPA-Boz) achieves a UL94 V-0 rating and a Limiting Oxygen Index (LOI) of 33.5% [1]. This performance is achieved without halogenated additives, a key differentiator. In comparison, a standard unmodified bisphenol A epoxy resin typically fails UL94 V-2 or V-1 and has an LOI of ~21-23%, requiring significant additive loading to reach V-0 [2].

Halogen-Free Flame Retardancy Aerospace Interiors Electronics Encapsulation

Processing Viscosity Advantage: Low Melt Viscosity for Improved Moldability

Optimized benzoxazine compound-containing compositions can achieve melt viscosities as low as 0.1 Pa·S to 4.5 Pa·S at 100 °C [1]. This is a significant processing advantage over many high-Tg epoxy formulations and pure bismaleimide (BMI) resins, which typically exhibit melt viscosities in the range of 1-50 Pa·S at similar temperatures, often requiring solvents or high processing temperatures for flow [2].

Resin Transfer Molding Semiconductor Packaging Composite Processing

Water Absorption Resistance: Long-Term Immersion Performance

Long-term immersion studies show polybenzoxazines exhibit a low rate of water absorption and a low saturation content, a characteristic that compares favorably to epoxy and phenolic resins, which are known for higher moisture uptake leading to property degradation [1].

Hydrolytic Stability Marine Composites Electronic Packaging

High-Value Application Scenarios for Benzoxazine Thermosets: Where Differentiated Performance Drives Adoption


High-Frequency, Low-Loss Printed Circuit Board (PCB) Laminates for 5G/6G Infrastructure

As established in Section 3, benzoxazine-based resin formulations achieve Dk ≈ 4.0 and Df ≈ 0.0065 at 1-10 GHz [1]. This low-loss, halogen-free performance is essential for maintaining signal integrity in high-frequency PCBs used in 5G base stations, advanced driver-assistance systems (ADAS), and data center switches. The material's inherent flame retardancy (V-0) and low water absorption further enhance reliability and safety in these demanding electronic applications, providing a cost-effective alternative to expensive cyanate ester or PTFE-based laminates.

Primary and Secondary Structural Aerospace Composites Requiring FST Compliance

The combination of high thermal stability (Td5 = 374 °C, Td10 = 419 °C) [2] and intrinsic, halogen-free flame retardancy (UL94 V-0, LOI = 33.5%) [3] makes polybenzoxazines prime candidates for aerospace interior and structural components. The low heat release and smoke generation inherent to the chemistry, coupled with the ability to meet stringent Fire, Smoke, and Toxicity (FST) regulations (e.g., FAR 25.853), enables their use in aircraft cabin interiors, cargo liners, and engine nacelle components without the weight and environmental penalties of additive flame retardants. The near-zero cure shrinkage [4] is critical for producing dimensionally accurate, low-void composite parts.

High-Volume Resin Transfer Molding (RTM) for Complex Automotive and Industrial Parts

Benzoxazine formulations with low melt viscosity (0.1-4.5 Pa·S at 100 °C) [5] are ideally suited for high-pressure RTM and other closed-mold processes. This low viscosity enables rapid, complete impregnation of complex fiber preforms, reducing cycle times and minimizing void defects in high-volume production of automotive structural components (e.g., battery enclosures, suspension parts) and industrial machinery. The near-zero shrinkage upon cure [4] ensures the final part faithfully replicates the mold dimensions, reducing post-mold finishing and scrap.

Semiconductor Packaging and Underfill Encapsulation

The low melt viscosity [5] and catalyst-free, ring-opening polymerization mechanism of benzoxazines are highly advantageous for semiconductor packaging applications. The low viscosity allows for efficient capillary underfill flow in flip-chip assemblies, while the near-zero shrinkage and low water absorption [4] minimize stress on delicate solder bumps and interconnects, enhancing long-term reliability. Furthermore, the ability to achieve high glass transition temperatures (Tg) and excellent dielectric properties ensures compatibility with advanced packaging technologies and lead-free soldering processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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